REACTION_CXSMILES
|
Cl.[CH3:2][S:3]([C:6]1[CH:11]=[CH:10][C:9]([NH:12][NH2:13])=[CH:8][CH:7]=1)(=[O:5])=[O:4].C[O-].[Na+].CO.C(O[CH:22]=[C:23]([C:26]#[N:27])[C:24]#[N:25])C>CCOC(C)=O.O>[NH2:27][C:26]1[N:12]([C:9]2[CH:8]=[CH:7][C:6]([S:3]([CH3:2])(=[O:5])=[O:4])=[CH:11][CH:10]=2)[N:13]=[CH:22][C:23]=1[C:24]#[N:25] |f:0.1,2.3,6.7|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
Cl.CS(=O)(=O)C1=CC=C(C=C1)NN
|
Name
|
sodium methoxide
|
Quantity
|
0.49 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=C(C#N)C#N
|
Name
|
EtOAc H2O
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C.O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 15–20 minutes until the purple color
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A round-bottomed flask (100 mL), equipped with a reflux condenser and N2 inlet septum
|
Type
|
CUSTOM
|
Details
|
a white precipitate was formed
|
Type
|
STIRRING
|
Details
|
stirring at room temperature for an additional 10 mins
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 150 mins
|
Duration
|
150 min
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford the crude product
|
Type
|
CUSTOM
|
Details
|
The EtOAc layer was collected
|
Type
|
WASH
|
Details
|
washed with saturated aqueous NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over NaSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give second portion of the crude product
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography (10% CH3OH/CH2Cl2)
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=NN1C1=CC=C(C=C1)S(=O)(=O)C)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 625 mg | |
YIELD: PERCENTYIELD | 26% | |
YIELD: CALCULATEDPERCENTYIELD | 26.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |